Hydroxy Flutamide-d6

Beschreibung

Structure

3D Structure

Eigenschaften

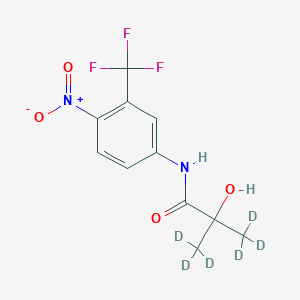

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxy Flutamide-d6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Hydroxy Flutamide-d6, an isotopically labeled analog of the active metabolite of Flutamide. This document is intended to serve as a practical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed methodologies and the scientific rationale behind the experimental choices.

Introduction: The Significance of Deuterated Analogs in Pharmaceutical Research

Flutamide, a nonsteroidal antiandrogen, is a prodrug that is rapidly metabolized in vivo to its more potent active form, 2-hydroxyflutamide.[1] Hydroxyflutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor, playing a crucial role in the treatment of prostate cancer.[2] The use of stable isotope-labeled compounds, such as Hydroxy Flutamide-d6, is indispensable in modern drug development. The six deuterium atoms on the two methyl groups of the isobutyrate moiety make it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[3] The mass shift of +6 amu provides a clear distinction from the unlabeled endogenous or administered compound, ensuring accurate quantification in complex biological matrices.

The synthesis of such labeled compounds requires a strategic approach to introduce deuterium atoms at specific, stable positions. This guide will delineate a robust synthetic pathway to Hydroxy Flutamide-d6 and detail the analytical techniques essential for its structural confirmation and purity assessment.

Strategic Synthesis of Hydroxy Flutamide-d6

The synthesis of Hydroxy Flutamide-d6 is approached through a convergent strategy, involving the preparation of a deuterated acylating agent and its subsequent coupling with the appropriate aromatic amine. This method ensures high isotopic enrichment and chemical purity.

Diagram of the Synthetic Pathway

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Hydroxyflutamide

Introduction: The Rationale for Deuterating Hydroxyflutamide

Hydroxyflutamide, the active metabolite of the nonsteroidal antiandrogen flutamide, is a cornerstone in the management of prostate cancer.[1][2] Its therapeutic efficacy is, however, intrinsically linked to its metabolic fate, primarily governed by cytochrome P450 (CYP) enzymes.[3] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, offers a compelling avenue to modulate the drug's metabolic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of deuterated hydroxyflutamide, offering a roadmap for its synthesis, characterization, and evaluation. While specific experimental data for deuterated hydroxyflutamide remains to be extensively published, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to undertake such an investigation.

The primary impetus for deuteration lies in the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope leads to a decrease in the rate of a chemical reaction.[3] In the context of drug metabolism, replacing a hydrogen atom at a metabolic "hotspot" with a deuterium atom can significantly slow down its enzymatic cleavage by CYP enzymes. This "metabolic switching" can lead to an improved pharmacokinetic profile, including increased plasma half-life and enhanced bioavailability, potentially leading to a more favorable dosing regimen and reduced off-target effects.[4]

Comparative Physicochemical Properties: A Predictive Overview

While experimental data for deuterated hydroxyflutamide is not yet widely available, we can anticipate certain shifts in its physicochemical properties based on the principles of isotope effects and observations from other deuterated compounds.[3] The following table presents a comparative summary of the predicted properties of deuterated hydroxyflutamide (specifically, hydroxyflutamide-d6, where the six hydrogens of the two methyl groups are replaced with deuterium) against its non-deuterated counterpart.

| Property | Non-Deuterated Hydroxyflutamide | Deuterated Hydroxyflutamide (Predicted) | Rationale for Predicted Change |

| Molecular Weight ( g/mol ) | 292.21[5] | 298.25 | Increased mass due to the presence of six deuterium atoms. |

| Melting Point (°C) | ~122-124[5] | Potentially altered (increase or decrease) | Deuteration can disrupt crystal lattice packing, leading to changes in the melting point. The direction of change is not readily predictable without experimental data.[3] |

| Aqueous Solubility | Poorly soluble | Potentially altered (increase or decrease) | Changes in intermolecular forces and crystal lattice energy due to deuteration can impact solubility.[3] |

| pKa | Not readily available | Expected to be slightly different | The electron-donating effect of deuterium is slightly greater than that of protium, which can subtly influence the acidity or basicity of nearby functional groups. |

| LogP / LogD | ~2.3 (predicted)[5] | Expected to be slightly lower | Deuterated compounds can exhibit slightly lower lipophilicity due to subtle changes in intermolecular interactions.[6] |

The Kinetic Isotope Effect: A Deeper Dive

The cornerstone of deuteration strategy is the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[6] This difference in zero-point energy means that more energy is required to break a C-D bond compared to a C-H bond.

Caption: Energy profile illustrating the kinetic isotope effect.

As depicted in Figure 1, the activation energy for cleaving a C-D bond (Ea(D)) is higher than that for a C-H bond (Ea(H)). This leads to a slower reaction rate for the deuterated compound, a phenomenon that can be exploited to enhance the metabolic stability of drugs like hydroxyflutamide.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of deuterated hydroxyflutamide.

Synthesis and Purification of Deuterated Hydroxyflutamide

The synthesis of deuterated hydroxyflutamide would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium at the appropriate synthetic step. For instance, deuterated acetone (acetone-d6) could be used as a starting material to introduce the deuterated isopropyl group.

Sources

- 1. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyflutamide | C11H11F3N2O4 | CID 91649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

isotopic labeling of Hydroxyflutamide for research

An In-Depth Technical Guide to the Isotopic Labeling of Hydroxyflutamide for Advanced Pharmaceutical Research

Abstract

Hydroxyflutamide, the primary active metabolite of the nonsteroidal antiandrogen flutamide, is a molecule of significant interest in prostate cancer research and therapy.[1][2][3] To rigorously investigate its pharmacokinetics (PK), metabolism (ADME), and bio-distribution, and to develop robust bioanalytical assays, isotopic labeling is an indispensable tool.[4][5] This technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and applications of isotopically labeled hydroxyflutamide. We present a detailed, field-proven protocol for the synthesis of hexadeuterated hydroxyflutamide (Hydroxyflutamide-d₆), emphasizing the causality behind experimental choices. Furthermore, this guide covers the critical aspects of analytical characterization and quality control, and the application of the labeled compound as an internal standard in mass spectrometry-based bioanalysis.

Introduction

Hydroxyflutamide: The Active Moiety

Flutamide is a pro-drug that undergoes rapid and extensive first-pass metabolism in the body.[2][6] Its therapeutic efficacy is primarily attributed to its hydroxylated metabolite, 2-hydroxyflutamide.[1][3] This active form is a potent antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone, thereby impeding the growth of androgen-sensitive prostate cancer cells.[1][2] Understanding the precise physiological journey of hydroxyflutamide is therefore paramount to optimizing its clinical use and developing next-generation antiandrogens.

The Imperative of Isotopic Labeling in Drug Research

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotope.[7] Stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and behave almost identically to their natural counterparts in biological systems, yet are distinguishable by mass.[4][8] This mass difference allows them to be used as tracers to follow the path of a drug molecule through a complex biological system, using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[7][]

Key Applications for Labeled Hydroxyflutamide

The use of isotopically labeled hydroxyflutamide is critical for several research and development activities:

-

Pharmacokinetic (PK) / ADME Studies: Labeled compounds allow for the precise tracking of the absorption, distribution, metabolism, and excretion of the drug, distinguishing it from endogenous molecules.[4][5]

-

Quantitative Bioanalysis: Isotopically labeled analogues are considered the "gold standard" for internal standards in LC-MS/MS assays.[10][11][12] They co-elute with the unlabeled analyte and exhibit similar ionization behavior, effectively correcting for variations in sample preparation, matrix effects, and instrument response.[12][13]

-

Metabolite Identification: Using labeled parent drugs helps in identifying novel metabolites by searching for the characteristic isotopic signature in mass spectrometry data.

Strategic Considerations for Labeling Hydroxyflutamide

Isotope Selection

The choice of isotope is a balance of synthetic feasibility, cost, and the required analytical outcome.

-

Deuterium (²H): Often the most cost-effective and synthetically accessible choice. It provides a clear mass shift for MS detection. However, labels must be placed on non-exchangeable positions to prevent loss in protic solvents.[12]

-

Carbon-13 (¹³C): Provides excellent label stability as C-C and C-H bonds are not labile.[14][15] The synthesis is typically more complex and expensive, often requiring labeled starting materials early in the synthetic route.[14][16]

-

Nitrogen-15 (¹⁵N): Useful for labeling amines and amides. Like ¹³C, it offers high stability but can be synthetically challenging and costly.

For hydroxyflutamide, deuterium labeling on the gem-dimethyl group of the lactamide side chain represents an optimal strategy, offering a significant mass shift (+6 Da) at a metabolically stable position.

Positional Labeling and Stability

The primary directive for a reliable labeled standard is the stability of the isotope. Labels must be placed on positions that are not susceptible to metabolic cleavage or chemical exchange. The gem-dimethyl group of hydroxyflutamide is an ideal location; these C-H bonds are not easily broken in vivo, ensuring the integrity of the labeled tracer throughout its biological journey.[12][17] Placing deuterium on the aromatic ring is also possible but may involve more complex synthesis and risk of metabolic displacement.

Retrosynthetic Analysis

A logical synthetic plan is crucial. The amide bond in hydroxyflutamide is a key disconnection point in retrosynthesis, suggesting a convergent synthesis from two key precursors: an aniline derivative and a carboxylic acid derivative. This approach allows for the isotopic label to be incorporated into either fragment before the final coupling step.

Caption: Retrosynthetic analysis of Hydroxyflutamide-d₆.

Synthetic Methodology: A Deuterium-Labeling Approach

The most robust and efficient pathway for preparing Hydroxyflutamide-d₆ involves synthesizing the deuterated side-chain precursor from commercially available acetone-d₆ and coupling it with the unlabeled aromatic amine. This strategy confines the isotopic manipulation to a smaller, more manageable fragment.

Synthetic Workflow Overview

The synthesis is a three-step process:

-

Cyanohydrin Formation and Hydrolysis: Acetone-d₆ is converted to its cyanohydrin, which is then hydrolyzed under acidic conditions to yield 2-hydroxy-2-methyl-d₆-propanoic acid.

-

Acid Chloride Formation: The deuterated carboxylic acid is activated by converting it to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated acid chloride is reacted with 4-nitro-3-(trifluoromethyl)aniline in the presence of a base to form the final product, Hydroxyflutamide-d₆.

Caption: Forward synthesis workflow for Hydroxyflutamide-d₆.

Experimental Protocol: Synthesis of Hydroxyflutamide-d₆

Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be taken.

Step 1: Synthesis of 2-hydroxy-2-methyl-d₆-propanoic acid

-

Setup: To a stirred solution of sodium cyanide (1.2 eq) in water at 0 °C, add acetone-d₆ (1.0 eq) dropwise.

-

Acidification: Slowly add sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature.

-

Hydrolysis: Add concentrated hydrochloric acid (5.0 eq) and heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Synthesis of 2-hydroxy-2-methyl-d₆-propanoyl chloride

-

Setup: Dissolve the crude 2-hydroxy-2-methyl-d₆-propanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) will be observed.

-

Isolation: The reaction is typically used in the next step without purification. The solvent and excess reagent are carefully removed under reduced pressure.

Step 3: Amide coupling to form Hydroxyflutamide-d₆

-

Setup: Dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane with pyridine (1.5 eq) as a base and cool to 0 °C.

-

Coupling: Add the freshly prepared 2-hydroxy-2-methyl-d₆-propanoyl chloride solution dropwise to the aniline solution.

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup and Purification: Quench the reaction with dilute HCl. Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield pure Hydroxyflutamide-d₆.

Quality Control and Analysis

Rigorous characterization is essential to validate the identity, purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS)

MS is used to confirm the mass shift and determine the isotopic purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement. The analysis should confirm a mass increase of 6 Da compared to the unlabeled standard and show minimal presence of lower-mass isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure and demonstrate the absence of protons at the labeled positions (i.e., the disappearance of the gem-dimethyl singlet). ¹³C and ¹⁹F NMR can further confirm the overall structure.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is employed to determine the chemical purity of the compound, ensuring it is free from starting materials and synthetic byproducts.

Table 1: Representative Analytical Data for Hydroxyflutamide-d₆

| Parameter | Specification | Method |

|---|---|---|

| Chemical Formula | C₁₁H₅D₆F₃N₂O₄ | - |

| Molecular Weight | 298.25 g/mol | - |

| Exact Mass (M+H)⁺ | 299.1112 | HRMS (ESI+) |

| Chemical Purity | > 98% | HPLC-UV |

| Isotopic Purity | ≥ 99% atom D | Mass Spectrometry |

| Appearance | Off-white to pale yellow solid | Visual |

Application in a Bioanalytical Workflow

The primary application of Hydroxyflutamide-d₆ is as an internal standard (IS) for the quantification of hydroxyflutamide in biological matrices like plasma or urine.[18]

Caption: Using Labeled Hydroxyflutamide in a Bioanalytical Assay.

Protocol: Quantification of Hydroxyflutamide in Plasma

-

Sample Spiking: To a 100 µL aliquot of human plasma, add 10 µL of Hydroxyflutamide-d₆ working solution (the IS).

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex and then centrifuge to pellet the precipitate.

-

Analysis: Transfer the supernatant to an autosampler vial and inject it into an LC-MS/MS system.

-

Detection: Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both hydroxyflutamide and Hydroxyflutamide-d₆. For example:

-

Hydroxyflutamide: m/z 291.0 -> 205.0

-

Hydroxyflutamide-d₆: m/z 297.0 -> 211.0

-

-

Quantification: Calculate the peak area ratio of the analyte to the IS. Determine the concentration of hydroxyflutamide in the sample by interpolating this ratio against a standard curve prepared in the same matrix.

Conclusion

Isotopically labeled hydroxyflutamide is a powerful and essential tool for modern drug development and clinical research. A well-designed labeling strategy, such as the deuteration of the gem-dimethyl group, coupled with a robust synthetic protocol, yields a high-quality tracer. This labeled compound enables highly accurate and precise quantification in bioanalytical assays and provides unambiguous data in pharmacokinetic and metabolic studies. The methodologies and applications detailed in this guide provide researchers with the foundational knowledge to effectively produce and utilize labeled hydroxyflutamide, thereby advancing our understanding of its role in cancer therapy.

References

- Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers. (2010). PubMed.

- Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed.

- Principles and Characteristics of Isotope Labeling. (n.d.).

- Isotopic labeling. (n.d.). Wikipedia.

- Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. (n.d.). PubMed.

- Isotope Labeling. (n.d.). Cerno Bioscience.

- How Isotopes Are Identified. (n.d.). Isotope Detection Methods.

- Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide. (2022). PMC - NIH.

- Hydroxyflutamide (HFT). (n.d.). MedChemExpress.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Pharmacokinetics of 2-hydroxyflutamide, a major metabolite of flutamide, in normal and CCl4-poisoned r

- The Effects of Certain Nitro and Related Compounds upon the Rate of Exchange of Deuterium Gas with Acetic Acid over Adams Pl

- Recent advances in the synthesis of aromatic nitro compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.).

- Carbon-13 Labeled Compounds. (n.d.). TargetMol.

- The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic tre

- Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. (n.d.). SpringerLink.

- Isotopic labeling of metabolites in drug discovery applic

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Pharmacology and pharmacokinetics of flutamide. (1989). PubMed.

- Carbon-13 (13C) | Isotope-Labeled Compounds. (n.d.). MedchemExpress.com.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed.

- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.

- Carbon-13. (n.d.). Wikipedia.

- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.). Bioanalysis Zone.

- Custom Synthesis. (n.d.). Chemtos.

- Hydroxyflutamide. (n.d.). Wikipedia.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Carbon-13 - Wikipedia [en.wikipedia.org]

- 17. Custom Synthesis [chemtos.com]

- 18. Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of the Deuterium Label in Hydroxyflutamide-d6

Preamble: The Imperative of Isotopic Stability in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the precise measurement of analytes in complex biological matrices. The foundation of a robust and reliable LC-MS/MS assay is the use of an appropriate internal standard (IS).[1][2] An ideal IS should perfectly mimic the physicochemical behavior of the analyte throughout the entire analytical workflow—from extraction and chromatography to ionization—thereby correcting for variability and matrix effects.[3][4]

Stable Isotope Labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy stable isotope (e.g., ²H (D), ¹³C, ¹⁵N), are considered the pinnacle of internal standardization.[4][5] Deuterated standards, such as Hydroxyflutamide-d6, are chemically identical to their unlabeled counterparts, ensuring they co-elute chromatographically and experience the same ionization efficiency.[1][3] This near-perfect chemical analogy, however, hinges on a critical assumption: the isotopic label must be completely stable and not undergo exchange with protons from the surrounding environment.

This technical guide provides a comprehensive analysis of the stability of the deuterium label in Hydroxyflutamide-d6. We will delve into the molecular structure, the principles of hydrogen-deuterium (H/D) exchange, a rigorous experimental protocol for stability verification, and best practices for ensuring data integrity for researchers, scientists, and drug development professionals.

Molecular Profile: Hydroxyflutamide and its Deuterated Analog, Hydroxyflutamide-d6

A thorough understanding of the analyte's structure is paramount to evaluating the stability of its deuterated analog.

Hydroxyflutamide: The Active Moiety

Flutamide is a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[6][7] It functions as a prodrug, undergoing rapid first-pass metabolism in the liver to form its primary active metabolite, 2-hydroxyflutamide (Hydroxyflutamide).[6][8][9] It is this metabolite that exerts the majority of the therapeutic effect by acting as a competitive antagonist at the androgen receptor.[9]

-

IUPAC Name: 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide[10]

-

Chemical Formula: C₁₁H₁₁F₃N₂O₄[10]

-

Pharmacological Role: Active metabolite of Flutamide, Androgen Receptor Antagonist.[9][10]

Hydroxyflutamide-d6: The Labeled Internal Standard

For quantitative bioanalysis, Hydroxyflutamide-d6 serves as the corresponding SIL internal standard.

-

IUPAC Name: 3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide[11]

-

Chemical Formula: C₁₁H₅D₆F₃N₂O₄

-

Labeling Position: The six deuterium atoms replace the six hydrogen atoms on the two terminal methyl groups of the 2-hydroxy-2-methylpropanamide moiety.[11]

Causality of Label Placement: The choice of labeling position is a critical aspect of designing a stable SIL standard. In Hydroxyflutamide-d6, the deuterium atoms are bonded to carbon atoms. These C-D bonds are covalent and significantly more stable than bonds between deuterium and heteroatoms (e.g., O-D, N-D).[12] Furthermore, these methyl groups are not adjacent to a site that would readily facilitate H/D exchange under typical analytical conditions. This strategic placement is designed to prevent the loss or "back-exchange" of the deuterium label.[12][13]

The Core Principle: Understanding and Mitigating H/D Back-Exchange

The utility of a deuterated standard is compromised if the deuterium labels are not stable. The process by which a deuterium atom on a molecule is replaced by a proton from the solvent (e.g., water, methanol) is known as H/D back-exchange.[14][15]

Factors Governing the Rate of H/D Back-Exchange

Several experimental parameters can influence the rate of this undesirable exchange:

-

pH: The exchange process is catalyzed by both acids and bases.[15][16] For many molecules, the rate of exchange is at a minimum at a slightly acidic pH (typically between 2.5 and 3.0).[14][15] Flutamide, the parent compound, demonstrates maximum stability between pH 3.0 and 5.0.[17][18]

-

Temperature: Like most chemical reactions, the rate of H/D exchange increases significantly with higher temperatures.[14] Therefore, maintaining cool conditions throughout sample preparation and analysis is crucial.

-

Solvent Composition: Protic solvents, which possess hydrogen atoms bound to oxygen or nitrogen, are the source of protons for back-exchange.[14] The longer a deuterated standard is exposed to an aqueous environment, the greater the potential for exchange.

-

Exposure Time: The extent of back-exchange is directly proportional to the time the standard is exposed to unfavorable conditions.[14] This is particularly relevant during lengthy sample incubations or long chromatographic run times.[19]

Predicted Stability of Hydroxyflutamide-d6

Based on its chemical structure, the deuterium labels in Hydroxyflutamide-d6 are predicted to be highly stable. The C-D bonds on the gem-dimethyl groups are not considered labile. The protons that are readily exchangeable in the molecule—the hydroxyl (-OH) and amide (-NH) protons—are not deuterated. This is a deliberate and fundamental design principle for a robust SIL standard.[12] While extreme conditions of pH and temperature could theoretically induce some level of exchange, such conditions are well outside the scope of standard bioanalytical protocols.

Experimental Verification of Isotopic Stability: A Self-Validating Protocol

Trustworthiness in an analytical method requires empirical validation. The following protocol outlines a rigorous experiment to confirm the isotopic stability of Hydroxyflutamide-d6 under conditions that simulate a typical bioanalytical workflow.

Objective

To quantitatively assess the isotopic stability of the deuterium labels on Hydroxyflutamide-d6 when exposed to various pH, temperature, and matrix conditions over time.

Experimental Workflow Diagram

The overall workflow for the stability assessment is depicted below.

Caption: Workflow for assessing the isotopic stability of Hydroxyflutamide-d6.

Step-by-Step Methodology

-

Preparation of Incubation Samples:

-

Prepare a working stock solution of Hydroxyflutamide-d6 in a non-aqueous solvent (e.g., acetonitrile).

-

Spike this solution into four different matrices:

-

Aqueous buffer at pH 2.0.

-

Aqueous buffer at pH 7.4 (physiological).

-

Aqueous buffer at pH 10.0.

-

Blank, pooled human plasma.

-

-

The final concentration should be appropriate for LC-MS/MS detection (e.g., 100 ng/mL).

-

-

Incubation:

-

Aliquot the samples from each matrix into separate vials.

-

Incubate sets of these vials at three different temperatures: 4°C (refrigerated), 25°C (ambient), and 40°C (elevated).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 24, 48, and 72 hours), remove one vial from each condition/temperature combination for immediate analysis. The T=0 sample serves as the baseline.

-

-

Sample Preparation:

-

For the buffer samples, dilute directly with the initial mobile phase.

-

For the plasma samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a rapid gradient elution to ensure sharp peaks and minimal on-column time.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Monitoring: Set up Multiple Reaction Monitoring (MRM) to track the parent-to-fragment transitions for both the deuterated standard and its potential back-exchanged, unlabeled form.

-

Hydroxyflutamide-d6: m/z 297.1 → fragment

-

Hydroxyflutamide (d0): m/z 291.1 → fragment[10]

-

Note: The specific fragment ion would be determined during method development, but a common fragmentation involves the propanamide moiety.

-

-

Data Analysis and Interpretation

For each sample, measure the peak area response for both the d6 and d0 mass transitions. Calculate the percentage of back-exchange at each time point relative to the T=0 sample using the following formula:

% Back-Exchange = [Area(d0) / (Area(d0) + Area(d6))] * 100

The results should be compiled into a table for clear comparison.

Expected Quantitative Data

The following table presents hypothetical, yet expected, results from such a stability study, demonstrating the high stability of the label.

| Incubation Condition | Temperature | Time (hours) | Peak Area (d6) | Peak Area (d0) | % Back-Exchange | Stability Assessment |

| pH 7.4 Buffer | 25°C | 0 | 1,000,000 | 500 | ~0.05% | Stable |

| 72 | 999,500 | 510 | ~0.05% | Stable | ||

| pH 2.0 Buffer | 40°C | 0 | 1,000,000 | 500 | ~0.05% | Stable |

| 72 | 998,000 | 550 | ~0.06% | Stable | ||

| pH 10.0 Buffer | 40°C | 0 | 1,000,000 | 500 | ~0.05% | Stable |

| 72 | 997,000 | 600 | ~0.06% | Stable | ||

| Human Plasma | 37°C | 0 | 1,000,000 | 500 | ~0.05% | Stable |

| 72 | 999,000 | 520 | ~0.05% | Stable |

*Note: A small d0 signal is always expected at T=0 due to the natural isotopic abundance and the isotopic purity of the synthesized standard.

The data would be expected to show no significant increase in the percentage of the d0 form, confirming that Hydroxyflutamide-d6 is stable across a range of conditions relevant to bioanalysis.

Conclusions and Field-Proven Best Practices

The structural design of Hydroxyflutamide-d6, with deuterium labels placed on non-labile carbon positions, ensures a high degree of isotopic stability. Rigorous experimental testing, as outlined in this guide, is expected to confirm that H/D back-exchange is negligible under all standard bioanalytical sample handling, storage, and analysis conditions.

To uphold the highest standards of scientific integrity and ensure the accuracy of quantitative data, the following best practices should always be observed when working with deuterated internal standards:

-

Aprotic Storage: Prepare and store primary stock solutions of SIL standards in aprotic organic solvents (e.g., acetonitrile, DMSO) to eliminate the source of exchangeable protons.

-

Minimize Aqueous Exposure: Minimize the time that the internal standard spends in aqueous biological matrices, especially at elevated temperatures. Perform extraction steps promptly after thawing samples.

-

Control Temperature: Keep biological samples, calibrators, and QCs on ice or at refrigerated temperatures (2-8°C) during preparation whenever possible.

-

Optimize Chromatography: Employ efficient, rapid LC gradients. Shorter run times reduce the on-column exposure of the standard to the protic mobile phase, minimizing any potential for back-exchange.[14][19]

-

Verify New Batches: While Hydroxyflutamide-d6 is inherently stable, it is good practice to perform a cursory stability check (e.g., an overnight incubation in plasma at 37°C) on new synthesis batches of any deuterated standard to rule out unforeseen issues.

By adhering to these principles and understanding the fundamental stability of well-designed SIL standards like Hydroxyflutamide-d6, researchers can ensure the highest level of accuracy and reproducibility in their quantitative bioanalytical assays.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 12, 2026, from [Link]

-

Proposed metabolic pathways of flutamide in humans and the responsible... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Recognyze. Retrieved January 12, 2026, from [Link]

-

Leibinger, J., & Kapás, M. (1996). New and validated high-performance liquid chromatographic method for determination of hydroxyflutamide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1377–1381. [Link]

-

Determination of 2-hydroxyflutamide in human plasma by high-performance liquid chromatography and its application to pharmacokinetic studies | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hydroxyflutamide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

-

Sottani, C., Zucchetti, M., Davoli, E., Fusi, M., Lodi, F., & D'Incalci, M. (2002). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 37(6), 629–641. [Link]

-

Hydroxyflutamide | C11H11F3N2O4 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Determination of flutamide and hydroxyflutamide in dog plasma by a sensitive high performance liquid chromatography method utilizing mid-bore chromatography. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. (2025, October 27). ACS Publications. Retrieved January 12, 2026, from [Link]

-

MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Hydroxy Flutamide-d6 | C11H11F3N2O4 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Hydrogen–deuterium exchange - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Deuterium Exchange - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Stability study of flutamide in solid state and in aqueous solution - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Determination of flutamide and hydroxyflutamide in dog plasma by a sensitive high performance liquid chromatography method utilizing mid-bore chromatography. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hydroxyflutamide | C11H11F3N2O4 | CID 91649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydroxy Flutamide-d6 | C11H11F3N2O4 | CID 10756473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Commercial Sources and Purity of Hydroxy Flutamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Pharmaceutical Research

Hydroxy Flutamide-d6, the deuterated analog of the active metabolite of the nonsteroidal antiandrogen Flutamide, serves as an indispensable tool in modern pharmaceutical research and development. Its primary application lies in pharmacokinetic and metabolic studies, where it is utilized as an internal standard for the quantification of Hydroxy Flutamide in biological matrices using mass spectrometry-based assays. The incorporation of six deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled analyte, thereby ensuring the accuracy and reliability of bioanalytical methods. This guide provides an in-depth exploration of the commercial landscape for Hydroxy Flutamide-d6, detailing available purities, and outlines the state-of-the-art analytical methodologies for its comprehensive characterization.

Commercial Availability and Purity Specifications

A survey of prominent suppliers of research chemicals and reference standards reveals that Hydroxy Flutamide-d6 is readily available for research purposes. Key suppliers include Toronto Research Chemicals (TRC), Cayman Chemical, and Axios Research. The chemical purity of commercially available Hydroxy Flutamide-d6 is consistently high, typically specified as ≥98%.[1][2][3] This level of purity is crucial to minimize interference from structurally similar impurities in sensitive analytical applications.

| Supplier | Catalog Number | Stated Chemical Purity | Analytical Method(s) Cited |

| Toronto Research Chemicals | H942477 | Not explicitly stated on website, but TRC generally provides high-purity compounds with a full analytical data package upon request.[4] | NMR, HPLC, MS |

| Cayman Chemical | (for unlabeled) 15271 | ≥98% | HPLC |

| Axios Research | AR-F01846 | Chemical Purity ≥ 98.0%, Isotopic Purity ≥ 98.0% | HPLC, Mass Spectrometry |

Table 1: Comparison of Commercial Sources for Hydroxy Flutamide-d6

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier prior to use. The CoA provides detailed information on the measured purity, the analytical methods employed for its determination, and data on isotopic enrichment.[5][6][7]

Understanding Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route to Hydroxy Flutamide-d6 is paramount for anticipating potential impurities. While specific, proprietary synthesis protocols are not always publicly available, a plausible synthetic strategy involves the use of deuterated starting materials. One common approach for synthesizing deuterated metabolites is through late-stage chemical synthesis from the deuterated parent drug.[8]

A potential generalized pathway for the synthesis of Hydroxy Flutamide-d6 could involve the following conceptual steps:

Figure 1: Conceptual synthetic pathway for Hydroxy Flutamide-d6.

Based on this conceptual pathway, several types of impurities could potentially be present in the final product:

-

Isotopic Impurities: These arise from incomplete deuteration of the starting materials or from hydrogen-deuterium exchange reactions during synthesis. The final product may contain species with fewer than six deuterium atoms (d0 to d5).

-

Chemical Impurities: These can include unreacted starting materials (e.g., 4-Nitro-3-(trifluoromethyl)aniline), partially reacted intermediates, and by-products from side reactions.

-

Positional Isomers: Incomplete control over the hydroxylation step could potentially lead to the formation of other hydroxylated isomers of Flutamide-d6.

-

Enantiomeric Impurities: Hydroxy Flutamide is a chiral molecule. Unless the synthesis is stereospecific, the final product will be a racemic mixture of (R)- and (S)-enantiomers. For applications where stereoselectivity is important, chiral separation and analysis are necessary.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of Hydroxy Flutamide-d6, encompassing the assessment of chemical, isotopic, and enantiomeric purity.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of Hydroxy Flutamide-d6. A validated, stability-indicating HPLC method can effectively separate the target compound from its potential impurities.[9][10]

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is typically employed. A mobile phase of acetonitrile and water (40:60, v/v) has been reported for the analysis of flutamide and its metabolites.[12][13]

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[12][13]

-

Detection: UV detection at a wavelength of approximately 220 nm or 250 nm is appropriate for the chromophore present in Hydroxy Flutamide.[11][12]

-

Sample Preparation: Accurately weigh and dissolve the Hydroxy Flutamide-d6 standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Analysis: Inject a defined volume of the sample solution onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Figure 2: Workflow for chemical purity determination by HPLC.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry and NMR

The determination of isotopic purity is critical for ensuring the utility of Hydroxy Flutamide-d6 as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[14]

Mass Spectrometry (MS) for Isotopic Distribution

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can provide a detailed profile of the isotopic distribution of the sample.[15][16] By analyzing the relative intensities of the ions corresponding to the d0 to d6 species, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) for Site-Specific Deuteration and Isotopic Purity

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and for quantifying the degree of deuteration. The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. Quantitative NMR (qNMR) can also be used to determine isotopic abundance.[14]

Enantiomeric Purity Assessment by Chiral HPLC

As Hydroxy Flutamide is a chiral molecule, it is important to ascertain its enantiomeric composition, especially if it is to be used in stereoselective metabolism or pharmacology studies. Chiral HPLC is the most widely used technique for the separation of enantiomers.[17][18][19]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

-

Instrumentation: A standard HPLC system with a UV or circular dichroism (CD) detector.

-

Chiral Stationary Phase (CSP): Selection of the appropriate CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, protein-based, or Pirkle-type columns).[20]

-

Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes.

-

Analysis: The separation of the (R)- and (S)-enantiomers is achieved due to their differential interactions with the chiral stationary phase. The enantiomeric purity is expressed as the enantiomeric excess (% ee).

Conclusion

The commercial availability of high-purity Hydroxy Flutamide-d6 is a significant enabler for researchers in drug metabolism, pharmacokinetics, and bioanalysis. A comprehensive understanding of the potential chemical and isotopic impurities, informed by the likely synthetic pathways, is crucial for the discerning scientist. The application of a suite of orthogonal analytical techniques, including HPLC for chemical and enantiomeric purity, and HRMS and NMR for isotopic enrichment, provides a robust framework for the complete characterization of this critical research tool. By adhering to these rigorous analytical principles, researchers can ensure the quality and reliability of their data, ultimately contributing to the advancement of pharmaceutical science.

References

-

Cayman Chemical. Certificate of Analysis - 6-Acetylmorphine (CRM).

-

Cayman Chemical. Certificate of Analysis - Isobutyryl fentanyl (hydrochloride) (CRM).

-

Cayman Chemical. 2-hydroxy Flutamide Product Information.

-

Hypha Discovery. Synthesis of deuterated metabolites.

-

Toronto Research Chemicals. Labeled Compounds.

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(4), 453-460.

- Matarashvili, I., & Gabelica, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.

-

Cayman Chemical. 2-hydroxy Flutamide.

-

Phenomenex. Chiral HPLC Separations.

-

Cayman Chemical. Flutamide Product Information.

- Hasan, M. N., & Al-Zuhair, M. H. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

-

AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.

-

SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10756473, Hydroxy Flutamide-d6.

- Li, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129.

-

LGC Standards. Toronto Research Chemicals (TRC) a subsidiary of LGC Standards.

-

Axios Research. Impurities.

-

LGC Group. Toronto Research Chemicals.

-

Abdel-Wahab, N. S., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Bulletin of the National Research Centre, 42(1), 1-9.

-

MedChemExpress. Hydroxyflutamide (HFT).

-

Wikipedia. Hydroxyflutamide.

-

Axios Research. Hydroxy Flutamide-d6.

-

CPHI Online. AXIOS RESEARCH CORPORATE PROFILE.

-

ACI Sciences. Pharmaceutical.

-

Google Patents. WO2017045648A1 - Preparation method for deuterated compound.

- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(12), 1000-1010.

-

Axios Research. Palmitoleic Acid.

-

Labmix24. Toronto Research Chemicals.

-

Axios Research. Misc.

- de Oliveira, A. C., et al. (2007). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy, 26(4), 584-587.

-

Axios Research. Alfentanil.

-

Sigma-Aldrich. Pharmaceutical impurity profiling Application guide.

- Yuan, Y., et al. (2017). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell reports, 21(3), 815-826.

- Camin, F., et al. (2022).

- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769.

- Wang, J., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.

- Wen, Y., et al. (2016). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry, 27(7), 1235-1242.

- Wang, J., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.

- Carter, J. F., et al. (2005). Isotope Ratio Mass Spectrometry as a Tool for Forensic Investigation (Examples From Recent Studies). Science & Justice, 45(3), 141-149.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Hydroxy Flutamide-d6 | Axios Research [axios-research.com]

- 4. lubio.ch [lubio.ch]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Impurities |Axios Research [axios-research.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. bsu.edu.eg [bsu.edu.eg]

- 13. latamjpharm.org [latamjpharm.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. scispace.com [scispace.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. csfarmacie.cz [csfarmacie.cz]

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Hydroxy Flutamide-d6 Compared to its Non-Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuteration in Antiandrogen Therapy

Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the management of prostate cancer.[1] Its therapeutic action is primarily mediated by its active metabolite, Hydroxy Flutamide, which competitively inhibits the binding of androgens to the androgen receptor (AR), thereby impeding the growth of androgen-dependent prostate cancer cells.[2][3] Flutamide itself is considered a prodrug, undergoing rapid and extensive first-pass metabolism to form Hydroxy Flutamide.[4][5]

The clinical utility of Flutamide, however, can be limited by factors such as the need for frequent dosing and inter-individual variability in its pharmacokinetic profile.[4] A key strategy to address these limitations in drug development is the selective replacement of hydrogen atoms with their stable isotope, deuterium. This approach, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage at the site of deuteration.[6] This can result in improved metabolic stability, a longer plasma half-life, and potentially a more favorable pharmacokinetic and safety profile.[6][7]

This guide provides an in-depth technical comparison of the biological activity of Hydroxy Flutamide-d6 and its non-deuterated counterpart, offering insights for researchers and drug development professionals exploring the potential of deuterated compounds in oncology.

Comparative Biological Activity: A Tale of Two Isotopes

While direct comparative preclinical and clinical data for Hydroxy Flutamide-d6 is not extensively available in the public domain, we can infer its anticipated biological activity based on the well-characterized profile of Hydroxy Flutamide and the established principles of the kinetic isotope effect.

Metabolic Stability and Pharmacokinetics: The Deuterium Advantage

The primary metabolic pathway of Flutamide involves the hydroxylation of the isopropyl group to form Hydroxy Flutamide, a reaction mediated by cytochrome P450 (CYP) enzymes.[8] Hydroxy Flutamide itself is further metabolized. By strategically placing deuterium atoms on the methyl groups of the hydroxyisopropyl side chain (d6), the rate of oxidative metabolism at this position is expected to be significantly reduced due to the kinetic isotope effect.

This anticipated increase in metabolic stability for Hydroxy Flutamide-d6 would likely translate to:

-

Increased Plasma Half-Life (t½): A slower metabolic clearance would result in a longer duration of action.

-

Higher Area Under the Curve (AUC): Total drug exposure would be enhanced, potentially allowing for lower or less frequent dosing.

-

Reduced Inter-individual Variability: A decreased reliance on metabolic pathways that can vary significantly between individuals may lead to more predictable drug exposure.

Table 1: Pharmacokinetic Parameters of Non-Deuterated Hydroxy Flutamide in Humans Following Oral Administration of Flutamide

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2.6 hours | [9] |

| Elimination Half-Life (t½) | ~5.2 - 6 hours | [9] |

| Maximum Concentration (Cmax) (after 250 mg Flutamide) | ~776 ± 400 ng/mL | [9] |

| Area Under the Curve (AUC0-∞) (after 250 mg Flutamide) | ~5,368 ± 2,689 ng·h/mL | [9] |

Note: The table presents data for non-deuterated Hydroxy Flutamide. It is hypothesized that Hydroxy Flutamide-d6 would exhibit an increased t½ and AUC.

Androgen Receptor Binding and In Vitro Potency: Maintaining the Core Activity

A critical aspect of deuteration is that it typically does not alter the fundamental pharmacodynamic properties of a molecule.[7] The shape, size, and electronic properties of Hydroxy Flutamide-d6 are nearly identical to the non-deuterated form. Therefore, it is expected that Hydroxy Flutamide-d6 will exhibit a comparable binding affinity for the androgen receptor and similar in vitro potency as an AR antagonist.

Table 2: In Vitro Activity of Non-Deuterated Hydroxy Flutamide

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Androgen Receptor Antagonism) | ~700 nM | Co-transfected CV-1 cells | [10] |

| Ki (Androgen Receptor Binding) | ~55 nM | Rat anterior pituitary | [11] |

Note: It is anticipated that the IC50 and Ki values for Hydroxy Flutamide-d6 would be in a similar range to the non-deuterated form.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of Hydroxy Flutamide-d6, the following experimental workflows are essential.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to compare the rate of metabolism of Hydroxy Flutamide and Hydroxy Flutamide-d6.

Materials:

-

Hydroxy Flutamide and Hydroxy Flutamide-d6

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In separate tubes, pre-incubate HLMs in phosphate buffer at 37°C.

-

Initiation of Reaction: Add Hydroxy Flutamide or Hydroxy Flutamide-d6 to the respective tubes, followed by the addition of the NADPH regenerating system to start the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound (Hydroxy Flutamide or Hydroxy Flutamide-d6) using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay determines and compares the binding affinity (Ki) of Hydroxy Flutamide and Hydroxy Flutamide-d6 to the androgen receptor.

Materials:

-

Radiolabeled androgen (e.g., [3H]-Mibolerone)

-

Source of androgen receptor (e.g., LNCaP cell lysate or purified AR)

-

Hydroxy Flutamide and Hydroxy Flutamide-d6 (as competitors)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled androgen and the androgen receptor source with increasing concentrations of either Hydroxy Flutamide or Hydroxy Flutamide-d6.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay).

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Concepts

Metabolic Pathway of Flutamide

Caption: Metabolic activation of Flutamide to Hydroxy Flutamide.

Mechanism of Action of Hydroxy Flutamide

Caption: Competitive antagonism of the androgen receptor by Hydroxy Flutamide.

Workflow for Comparative In Vitro Metabolic Stability Assay

Caption: Workflow for comparing metabolic stability.

Conclusion and Future Directions

The strategic deuteration of Hydroxy Flutamide to create Hydroxy Flutamide-d6 presents a compelling opportunity to enhance the therapeutic profile of this established antiandrogen. Based on the principles of the kinetic isotope effect, it is anticipated that Hydroxy Flutamide-d6 will exhibit improved metabolic stability, leading to a longer half-life and potentially more consistent patient exposure. Importantly, this modification is not expected to compromise the compound's inherent potent antagonism of the androgen receptor.

For researchers and drug developers, the path forward lies in conducting direct comparative studies to quantify these expected benefits. The experimental protocols outlined in this guide provide a framework for such investigations. The resulting data will be crucial in determining if Hydroxy Flutamide-d6 can offer a clinically meaningful advancement in the treatment of prostate cancer and other androgen-dependent diseases.

References

-

PubMed.

-

BioSpace.

-

MedChemExpress.

-

Springer.

-

PubMed.

-

U.S. Securities and Exchange Commission.

-

MDPI.

-

Evotec.

-

PubMed.

-

Wikipedia.

-

WuXi AppTec.

-

PubMed.

-

ResearchGate.

-

Nuvisan.

-

National Center for Biotechnology Information.

-

SciSpace.

-

National Center for Biotechnology Information.

-

RCSB PDB.

-

PubMed.

-

PatSnap.

-

BioSpace.

-

BioWorld.

-

PubMed.

-

YouTube.

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concert Pharmaceuticals, Inc. Presents Clinical Results Demonstrating Reduced Drug-Drug Interactions with a Deuterium-Modified Compound - BioSpace [biospace.com]

- 7. sec.gov [sec.gov]

- 8. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2-hydroxyflutamide in human plasma by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Suppression of mutant androgen receptors by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hydroxy Flutamide-d6 in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Hydroxy Flutamide-d6, a deuterated analog of the active metabolite of Flutamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Hydroxy Flutamide-d6 and Its Solubility

Hydroxy Flutamide is the principal active metabolite of Flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1][2] The deuterated isotopologue, Hydroxy Flutamide-d6, serves as a crucial internal standard for pharmacokinetic studies and other quantitative bioanalytical assays. Understanding its solubility is paramount for the preparation of stock solutions, calibration standards, and formulations for preclinical and clinical research. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences its bioavailability, formulation development, and in-vitro/in-vivo testing.[3][4]

While extensive quantitative solubility data for Hydroxy Flutamide-d6 is not broadly published, a robust understanding can be extrapolated from the well-documented solubility of its non-deuterated counterpart, Hydroxy Flutamide. The substitution of hydrogen with deuterium does not significantly alter the fundamental physicochemical properties that govern solubility, such as lipophilicity.[5] Therefore, the solubility of Hydroxy Flutamide serves as a reliable proxy for Hydroxy Flutamide-d6.[6]

Physicochemical Properties of Hydroxy Flutamide-d6

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

| Property | Value | Source |

| Chemical Name | 3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | PubChem[7] |

| Molecular Formula | C₁₁H₅D₆F₃N₂O₄ | Pharmaffiliates[8] |

| Molecular Weight | 298.25 g/mol | PubChem[7] |

| Appearance | Light Yellow Solid | Pharmaffiliates[8] |

Solubility Profile of Hydroxy Flutamide-d6

The following table summarizes the known qualitative and extrapolated quantitative solubility of Hydroxy Flutamide-d6 in common organic solvents. The quantitative data is primarily based on the solubility of the non-deuterated Hydroxy Flutamide and should be considered a strong estimate.

| Organic Solvent | Chemical Class | Polarity | Qualitative Solubility (Hydroxy Flutamide-d6) | Estimated Quantitative Solubility (from Hydroxy Flutamide) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Polar Aprotic | Highly Soluble | ≥ 25 mg/mL | [1][9][10][11] |

| Ethanol | Alcohol | Polar Protic | Soluble | ~ 25 mg/mL | [1][9] |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble | ~ 25 mg/mL | [1][9] |

| Methanol | Alcohol | Polar Protic | Soluble | Soluble | [12] |

| Ethyl Acetate | Ester | Moderately Polar | Soluble | Soluble | [12] |

| Dichloromethane | Halogenated | Non-polar | Soluble | Soluble | [12] |

| Ether (Diethyl Ether) | Ether | Non-polar | Soluble | Soluble | [12] |

Expert Insight: The high solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like ethanol and methanol, is attributed to the molecule's ability to engage in hydrogen bonding (via the hydroxyl and amide groups) and dipole-dipole interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[3][13] This protocol outlines a robust procedure for quantifying the solubility of Hydroxy Flutamide-d6.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Hydroxy Flutamide-d6 (of known purity)

-

High-purity organic solvents (e.g., DMSO, Ethanol, Methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of Hydroxy Flutamide-d6 into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Hydroxy Flutamide-d6.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validating System and Causality

-

Why an excess of solid? To ensure the solution is truly saturated, providing a thermodynamic equilibrium between the dissolved and undissolved states.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[3]

-

Why filtration? To ensure that the measured concentration corresponds only to the dissolved solute and not any suspended solid particles.

-

Why a validated HPLC method? To ensure the accuracy, precision, and linearity of the quantification, which is the cornerstone of reliable data.[4]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Shake-Flask Method Workflow for Solubility Determination.

Conclusion

The solubility of Hydroxy Flutamide-d6 in organic solvents is a critical parameter for its application in research and development. While direct quantitative data for the deuterated compound is sparse, the well-documented solubility of its parent compound, Hydroxy Flutamide, provides a highly reliable estimate. Hydroxy Flutamide-d6 exhibits high solubility in polar solvents such as DMSO, DMF, and ethanol. For precise determination, the shake-flask method, coupled with HPLC analysis, remains the most robust and trusted approach. This guide provides the foundational knowledge and a practical framework for researchers to confidently work with and characterize the solubility of this important analytical standard.

References

-

PubChem. (n.d.). Hydroxy Flutamide-d6. National Center for Biotechnology Information. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on biowaiver. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Hydroxy Flutamide-d6. Retrieved from [Link]

-

AIP Publishing. (n.d.). Solubility of Hydrogen and Deuterium in Nonpolar Solvents. The Journal of Chemical Physics. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyflutamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxyflutamide. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]

-